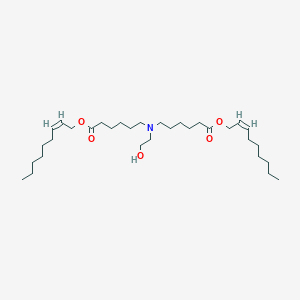![molecular formula C18H21Cl3N2O B13367584 N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N'-methylpropane-1,3-diamine](/img/structure/B13367584.png)
N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N'-methylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N~3~-methyl-1,3-propanediamine is an organic compound characterized by its complex structure, which includes multiple chlorine atoms and a benzyl group
Méthodes De Préparation
The synthesis of N1-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N~3~-methyl-1,3-propanediamine typically involves a multi-step process. One common method includes the reaction of 5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl chloride with N-methyl-1,3-propanediamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Analyse Des Réactions Chimiques
N~1~-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N~3~-methyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms or reduction of other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Applications De Recherche Scientifique
N~1~-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N~3~-methyl-1,3-propanediamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N~3~-methyl-1,3-propanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and metabolic pathways .
Comparaison Avec Des Composés Similaires
N~1~-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N~3~-methyl-1,3-propanediamine can be compared to other similar compounds, such as:
N-methyl-1,3-propanediamine: A simpler compound used as a building block in organic synthesis.
5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl chloride: A precursor in the synthesis of the target compound.
Benzylamines: A class of compounds with similar structural features but different functional groups.
The uniqueness of N1-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N~3~-methyl-1,3-propanediamine lies in its specific arrangement of chlorine atoms and benzyl groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C18H21Cl3N2O |
|---|---|
Poids moléculaire |
387.7 g/mol |
Nom IUPAC |
N'-[[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]methyl]-N-methylpropane-1,3-diamine |
InChI |
InChI=1S/C18H21Cl3N2O/c1-22-7-2-8-23-11-14-10-15(19)4-6-18(14)24-12-13-3-5-16(20)17(21)9-13/h3-6,9-10,22-23H,2,7-8,11-12H2,1H3 |
Clé InChI |
ODUVGKKLTVWNJY-UHFFFAOYSA-N |
SMILES canonique |
CNCCCNCC1=C(C=CC(=C1)Cl)OCC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol](/img/structure/B13367502.png)
![N-(3-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13367513.png)
![4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13367519.png)

![4-[1-(3-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B13367531.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B13367532.png)
![1-[2-(2,4-Dibromophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B13367560.png)
![N-[2-(pyridin-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13367564.png)


![1-[4-(difluoromethoxy)phenyl]-N-(2,6-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367594.png)
![2-chloro-N-methyl-N-phenyl-4-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}benzamide](/img/structure/B13367596.png)
![8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium](/img/structure/B13367600.png)
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13367604.png)
